m-PEG3-NHS ester
Overview
Description
M-PEG3-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
The m-PEG3-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .Chemical Reactions Analysis
M-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of m-PEG3-NHS ester is 289.28 . Its formula is C12H19NO7 .Scientific Research Applications
m-PEG3-NHS ester is a polyethylene glycol (PEG) derivative containing an N-hydroxysuccinimide (NHS) ester . This compound is used in scientific research, particularly in the field of protein analysis and modification .
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Protein Labeling & Crosslinking
- m-PEG3-NHS ester is used for the covalent pegylation of primary amines on proteins (e.g., lysines) or assay surfaces . This process is known as protein PEGylation.
- The NHS ester group in the compound reacts with primary amines at pH 7-9, resulting in the formation of stable, irreversible amide bonds .
- The outcome of this application is the modification of proteins with PEG, which can provide several benefits. These include increased stability, reduced tendency toward aggregation, reduced immunogenicity, and improved solubility .
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Amine Labeling
- m-PEG3-NHS ester can also be used to label the primary amines (-NH2) of amine-modified oligonucleotides and other amine-containing molecules .
- The NHS ester group in the compound reacts with the primary amines, leading to their labeling .
- The result of this application is the labeling of amine-containing molecules, which can be useful in various research and experimental contexts .
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Maleimide-Thiol Reaction
- Mal-PEG3-NHS ester is a PEG linker containing a maleimide group and an NHS ester group .
- The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
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Carboxylic Acid Reaction
- Acid-PEG3-NHS ester is a PEG linker containing a carboxylic acid group and an NHS ester group .
- The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
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Azide Reaction
- Azido-PEG3-NHS ester is a PEG linker containing an azide group and an NHS ester group .
- The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of various functional groups .
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Drug Delivery
- m-PEG3-NHS ester can be used in the field of drug delivery . The NHS ester group can react with primary amines in drugs or drug carriers, allowing the drug or carrier to be PEGylated .
- PEGylation can improve the solubility and stability of the drug or carrier, potentially enhancing its effectiveness .
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Surface Modification
- m-PEG3-NHS ester can also be used for surface modification . The NHS ester group can react with primary amines on the surface of materials, leading to the attachment of the PEG chain .
- This can change the properties of the surface, such as its hydrophilicity, which can be useful in various applications .
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Bioconjugation
Future Directions
The m-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This suggests that m-PEG3-NHS ester and similar compounds could have significant potential in future drug development and therapeutic applications.
Relevant Papers The relevant papers retrieved do not provide additional information on m-PEG3-NHS ester beyond what has been summarized above .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-methoxyethoxy)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-17-6-7-19-9-8-18-5-4-12(16)20-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOYHPJUNAABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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